An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Terodiline
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Terodiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of terodiline, a drug previously used for urinary incontinence. The information is compiled from various clinical and pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Pharmacokinetics
Terodiline exhibits a pharmacokinetic profile characterized by good absorption, extensive distribution, and a long elimination half-life. Its kinetics have been studied in healthy volunteers and elderly patients, revealing age-related differences.
Terodiline is well absorbed from the gastrointestinal tract.[1] Following oral administration, the absorption half-life is approximately 0.7 hours.[2] The maximum rate of absorption occurs between 1 and 3 hours, with 90% of the available dose being absorbed by 3.4 hours.[3]
The absolute bioavailability of orally administered terodiline is high, with a mean of approximately 90-92%.[1][2] Studies have reported a range of 64% to 105%.[2]
Terodiline has a large apparent volume of distribution, indicating extensive tissue distribution. The volume of distribution at steady-state is approximately 407-500 liters.[1][3] The unbound fraction of terodiline in serum is about 8%.[4]
Terodiline is extensively metabolized in the liver. The main metabolites identified are p-hydroxyterodiline, p-hydroxy-m-methoxyterodiline, and hydroxy-tert-butyl-terodiline.[4] At steady-state, unconjugated p-hydroxylated terodiline constitutes about 15% of the parent drug concentration, while hydroxy-tert-butyl-terodiline accounts for about 5%.[4] Another metabolite, 3,4-dihydroxyterodiline, has also been identified.[3] One study noted that a poor hydroxylator of debrisoquine showed a 3-fold decrease in clearance and an increase in the half-life of (+)-terodiline.[5]
The elimination of terodiline and its metabolites occurs through both renal and fecal routes. Approximately 75% of an administered radioactive dose is recovered in the urine, and 25% in the feces.[3] Intact terodiline accounts for about 1% of the dose in feces, while p-hydroxyterodiline accounts for about 5%.[3] The renal clearance of terodiline is relatively low, around 10-14 mL/min.[3][4][5]
The pharmacokinetic parameters of terodiline from various studies are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of Racemic Terodiline in Healthy Volunteers
| Parameter | Value | Reference |
| Intravenous Administration (12.5 mg or 20 mg) | ||
| Distribution Half-Life (t½α) | 0.3 h | [2] |
| Elimination Half-Life (t½β) | 63 h | [2] |
| Serum Clearance (CL) | 4.8 L/h | [2] |
| Apparent Volume of Distribution (Vd) | 417 L | [2] |
| Oral Administration (12.5 mg or 25 mg) | ||
| Absorption Half-Life (t½a) | 0.7 h | [2] |
| Elimination Half-Life (t½β) | 65 h | [2] |
| Maximum Serum Concentration (Cmax) | 41 µg/L (for 12.5 mg dose) | [4] |
| 79 ± 4 µg/L (for 25 mg dose) | [6] | |
| Time to Cmax (tmax) | 3.4 h (for 12.5 mg dose) | [4] |
| 4 ± 1 h (for 25 mg dose) | [6] | |
| Oral Serum Clearance (CL/F) | 77 mL/min (for 12.5 mg dose) | [4] |
| 75 ± 7 mL/min (for 25 mg dose) | [6] | |
| Renal Clearance (CLr) | 12 mL/min (for 12.5 mg dose) | [4] |
| 10.9 ± 2.2 mL/min (for 25 mg dose) | [6] | |
| Apparent Volume of Distribution (Vd/F) | 382 L (for 12.5 mg dose) | [4] |
| Absolute Bioavailability (F) | 92% (range: 64-105%) | [2] |
Table 2: Multiple-Dose and Enantiomer-Specific Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Reference |
| Multiple-Dose (Racemic Terodiline) | ||
| Steady-State Serum Concentration (Css) | 275 µg/L (12.5 mg b.i.d.) | [4] |
| 509 µg/L (25 mg b.i.d.) | [4] | |
| Time to Steady-State | ~9 days | [4] |
| R(+)-Terodiline (Single Dose) | ||
| Lag Time of Absorption | 0.6 ± 0.5 h | [5] |
| Absorption Half-Life (t½a) | 0.9 ± 0.5 h | [5] |
| Time to Cmax (tmax) | 5.6 ± 2.2 h | [5] |
| Cmax | 62 ± 22 µg/L | [5] |
| Volume of Distribution (Vd) | 372 ± 84 L | [5] |
| Systemic Clearance (CL) | 86 ± 29 mL/min | [5] |
| Terminal Elimination Half-Life (t½) | 56 ± 26 h | [5] |
| Bioavailability (F) | 93 ± 19% | [5] |
| S(-)/R(+) Enantiomer Ratio at Steady-State | Close to unity | [4] |
Table 3: Pharmacokinetic Parameters of Terodiline in Elderly Patients (mean age 85 years)
| Parameter | Value | Reference |
| Terminal Half-Life (t½) | 131 h | [7] |
| Oral Clearance (CL/F) | 39 mL/min | [7] |
| Average Steady-State Serum Concentration (Css) | 518 µg/L (12.5 mg b.d.) | [7] |
| Time to Steady-State | 3-5 weeks | [7] |
Pharmacodynamics
Terodiline's therapeutic and adverse effects are a result of its dual mechanism of action, involving both anticholinergic and calcium channel blocking properties.[1][8]
Terodiline acts as a non-selective antagonist at muscarinic receptors and also blocks L-type calcium channels.[1][9] This combined action leads to the relaxation of smooth muscle, particularly in the urinary bladder, which is beneficial for treating urinary frequency and urge incontinence.[8][9] The anticholinergic effect is more pronounced at lower concentrations, while the calcium channel blocking action becomes more significant at higher concentrations.[1]
The (R)-(+)-enantiomer is primarily responsible for the anticholinergic effects, while the (S)-(-)-enantiomer is predominantly a calcium channel blocker.[10]
Figure 1: Dual mechanism of action of terodiline.
Clinically, terodiline has been shown to reduce diurnal and nocturnal micturition frequency and episodes of incontinence.[8] It increases bladder volume at the first urge to void and overall bladder capacity.[8]
The primary safety concern with terodiline is its potential to cause cardiac arrhythmias, specifically polymorphic ventricular tachycardia (Torsades de Pointes).[9][11] This is associated with a concentration-dependent prolongation of the QT interval on an electrocardiogram (ECG).[9][11]
The mechanism for QT prolongation involves the blockade of cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[9] Terodiline blocks the hERG current with an IC50 of 375 nM.[12] The (R)-(+)-enantiomer is primarily responsible for this QT-prolonging effect.[10] In elderly patients treated with 12.5 mg twice daily for 7 days, terodiline significantly increased the QTc interval by a mean of 15 ms and decreased the resting heart rate by a mean of 6.7 beats per minute.[11]
Figure 2: Signaling pathway for terodiline-induced QT prolongation.
Experimental Protocols
Detailed, step-by-step experimental protocols are not extensively reported in the publicly available literature. However, the methodologies employed in the key studies are described below.
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Procedure Outline:
-
Sample Preparation: Extraction of terodiline from serum or plasma samples.
-
Internal Standard: Use of deuterated terodiline HCl as an internal standard for accurate quantification.[2]
-
Chromatographic Separation: Separation of terodiline from other biological components using a gas chromatograph.
-
Mass Spectrometric Detection: Detection and quantification of terodiline and the internal standard based on their mass-to-charge ratio.
-
Figure 3: Conceptual workflow for terodiline quantification by GC-MS.
-
Compartmental Analysis: The pharmacokinetic data after intravenous administration has been described by a two-compartment model.[2] Oral administration data for the R(+)-enantiomer has been described by a one-compartment model.[5]
-
Non-compartmental Analysis: This method has also been used to estimate pharmacokinetic parameters such as Cmax, tmax, and bioavailability (AUC method).[3]
-
Method: Voltage-clamp studies in guinea pig ventricular preparations and studies using hERG channels expressed in heterologous systems.[13]
-
Procedure Outline:
-
Isolation of ventricular myocytes or use of cells expressing the hERG channel.
-
Application of the whole-cell patch-clamp technique to measure ion currents.
-
Perfusion of the cells with varying concentrations of terodiline.
-
Measurement of the effect of terodiline on the specific ion currents (e.g., IKr, ICa,L, IKs) to determine the IC50 values.[13]
-
Conclusion
Terodiline is a pharmacologically interesting compound with a dual mechanism of action that provided therapeutic benefits for urinary incontinence. However, its significant and enantiomer-specific cardiotoxicity, leading to QT prolongation and the risk of Torsades de Pointes, ultimately led to its withdrawal from the market. The pharmacokinetic profile of terodiline, particularly its long half-life and potential for accumulation, especially in elderly patients, likely contributed to this risk. This guide summarizes the key pharmacokinetic and pharmacodynamic properties of terodiline, providing valuable data and mechanistic insights for researchers in pharmacology and drug development. The case of terodiline serves as an important example of the need for thorough cardiovascular safety assessment in drug development, including the evaluation of individual enantiomers.
References
- 1. Clinical pharmacology of terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of terodiline in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and disposition of terodiline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concomitant single-dose and multiple-dose pharmacokinetics of terodiline in man, with a note on its enantiomers and major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of R(+)-terodiline given intravenously and orally to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-dose pharmacokinetics of terodiline, including a stable isotope technique for improvement of statistical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability and steady-state pharmacokinetics of terodiline and its main metabolites in elderly patients with urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terodiline. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terodiline - Wikipedia [en.wikipedia.org]
- 10. Terodiline – Chiralpedia [chiralpedia.com]
- 11. Terodiline causes polymorphic ventricular tachycardia due to reduced heart rate and prolongation of QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmacy180.com [pharmacy180.com]
